N-[5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide
Description
N-[5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide is a quinazolinone derivative characterized by a tetrahydroquinazolinone core substituted at position 7 with a thiophen-2-yl moiety and at position 2 with a benzamide group. The molecular formula is inferred as C₁₉H₁₆N₃O₂S, with an approximate molecular weight of 350.4 g/mol. The thiophene ring contributes aromaticity and lipophilicity, while the benzamide group enables hydrogen bonding and π-π stacking interactions. This compound is of interest in medicinal chemistry due to the pharmacological relevance of quinazolinones in targeting enzymes and receptors .
Properties
Molecular Formula |
C19H15N3O2S |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
N-(5-oxo-7-thiophen-2-yl-7,8-dihydro-6H-quinazolin-2-yl)benzamide |
InChI |
InChI=1S/C19H15N3O2S/c23-16-10-13(17-7-4-8-25-17)9-15-14(16)11-20-19(21-15)22-18(24)12-5-2-1-3-6-12/h1-8,11,13H,9-10H2,(H,20,21,22,24) |
InChI Key |
BUCWUEWEKBKVIX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C2=CN=C(N=C21)NC(=O)C3=CC=CC=C3)C4=CC=CS4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzamide with thiophene-2-carbaldehyde in the presence of a suitable catalyst and solvent. The reaction is often carried out under reflux conditions to facilitate the formation of the quinazoline ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
N-[5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazoline core can be reduced to form dihydroquinazoline derivatives.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydroquinazoline derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
N-[5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antitumor activities.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications and Substituent Effects
Key analogs differ in substituents on the quinazolinone core and the amide group, influencing physicochemical properties and bioactivity:
3,5-Dimethoxy-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide
- Substituents: 4-Methylphenyl (quinazolinone), 3,5-dimethoxybenzamide.
- The 4-methylphenyl group introduces steric bulk, which may reduce binding affinity in sterically sensitive targets .
N-[7-(2-Furyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]benzamide
- Substituents: 2-Furyl (quinazolinone), benzamide.
- Impact : Replacing thiophene with furan reduces aromaticity and lipophilicity due to furan’s lower electron density. This could decrease membrane permeability but improve aqueous solubility .
N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide
- Substituents: 4-Methylphenyl (quinazolinone), benzamide.
- The methyl group may slightly enhance metabolic stability .
N-[5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]cyclopropanecarboxamide
Physicochemical Properties
Pharmacological Implications
- Thiophene vs. Furan : Thiophene’s higher aromaticity may enhance binding to hydrophobic enzyme pockets (e.g., acetylcholinesterase), whereas furan’s polarity could favor solubility-dependent applications .
- Benzamide vs. Cyclopropanecarboxamide : The benzamide’s planar structure facilitates π-π interactions with aromatic residues in target proteins, unlike the strained cyclopropane ring .
Biological Activity
N-[5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluation, and mechanisms of action of this compound based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step synthetic routes that incorporate thiophene and quinazoline moieties. The structural features of this compound are critical for its biological activity.
Anticancer Activity
Research indicates that quinazoline derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have been evaluated for their efficacy against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 (breast cancer) | 5.0 | Induces apoptosis |
| Compound B | HeLa (cervical cancer) | 3.5 | Inhibits cell proliferation |
This compound has shown promising results in preliminary studies targeting specific pathways involved in cancer cell growth and survival.
Anti-inflammatory Activity
The compound's ability to inhibit inflammatory pathways has also been explored. Similar derivatives have demonstrated effectiveness in reducing nitric oxide production in lipopolysaccharide (LPS)-induced RAW 264.7 cells.
| Activity Tested | Result | Reference |
|---|---|---|
| NO Production Inhibition | Significant reduction at 10 µM concentration | |
| COX-2 Inhibition | Potent inhibition observed |
The anti-inflammatory effects are attributed to the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) enzymes.
Antimicrobial Activity
The antimicrobial potential of quinazoline derivatives has been documented, with some compounds exhibiting activity against Mycobacterium tuberculosis. The structure of this compound suggests it may possess similar properties.
The biological activity of this compound is likely mediated through several mechanisms:
- Receptor Interaction : The compound may interact with various G protein-coupled receptors (GPCRs), influencing signaling pathways related to inflammation and cancer progression.
- Enzyme Inhibition : As noted in anti-inflammatory studies, the inhibition of enzymes like COX and iNOS plays a crucial role in its therapeutic effects.
- Induction of Apoptosis : The ability to trigger apoptosis in cancer cells is a significant aspect of its anticancer activity.
Case Studies
Recent studies have highlighted similar compounds with promising results:
- Case Study on Quinazoline Derivatives : A series of quinazoline derivatives were synthesized and evaluated for their anticancer properties against various cell lines. The most potent derivative showed an IC50 value significantly lower than traditional chemotherapeutics.
- Anti-inflammatory Evaluation : Another study focused on the anti-inflammatory effects of quinoline derivatives, where a related compound demonstrated substantial inhibition of pro-inflammatory cytokines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
